molecular formula C12H13NO4 B8340048 1-Acetyl-5,6-dimethoxy-2-indolinone

1-Acetyl-5,6-dimethoxy-2-indolinone

Cat. No. B8340048
M. Wt: 235.24 g/mol
InChI Key: GAHBXZVODQXBRK-UHFFFAOYSA-N
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Patent
US06794395B1

Procedure details

16.0 g of 5,6-dimethoxy-2-indolinone (according to Hahn; Tulus; Chem. Ber. 74, 500 (1941)) are dissolved in 170 ml of acetic anhydride and stirred for more than 3 hours at 130° C. After cooling the residue is filtered off, washed with ether and dried in vacuo at 100° C.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[NH:8][C:7](=[O:14])[CH2:6]2.[C:15](OC(=O)C)(=[O:17])[CH3:16]>>[C:15]([N:8]1[C:9]2[C:5](=[CH:4][C:3]([O:2][CH3:1])=[C:11]([O:12][CH3:13])[CH:10]=2)[CH2:6][C:7]1=[O:14])(=[O:17])[CH3:16]

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
COC=1C=C2CC(NC2=CC1OC)=O
Name
Quantity
170 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
stirred for more than 3 hours at 130° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the residue
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 100° C.

Outcomes

Product
Name
Type
Smiles
C(C)(=O)N1C(CC2=CC(=C(C=C12)OC)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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